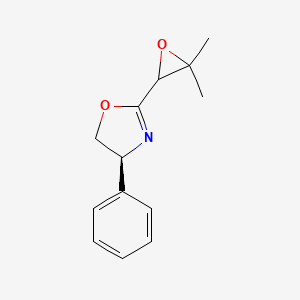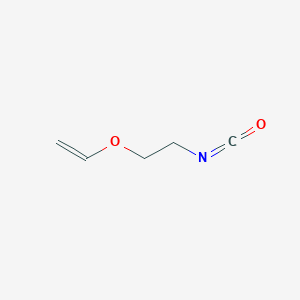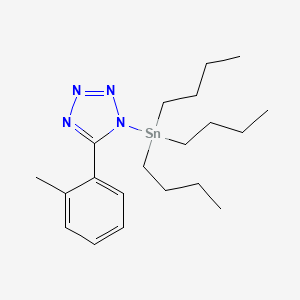
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a tributylstannyl group and a 2-methylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole typically involves the reaction of 2-methylphenylhydrazine with tributyltin azide under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tetrazole derivatives and organotin compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole can be compared with other similar compounds, such as:
5-Phenyl-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-(2-Chlorophenyl)-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
5-(2-Methylphenyl)-1-(trimethylstannyl)-1H-tetrazole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
683270-46-4 |
|---|---|
Formule moléculaire |
C20H34N4Sn |
Poids moléculaire |
449.2 g/mol |
Nom IUPAC |
tributyl-[5-(2-methylphenyl)tetrazol-1-yl]stannane |
InChI |
InChI=1S/C8H7N4.3C4H9.Sn/c1-6-4-2-3-5-7(6)8-9-11-12-10-8;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
MZZABUPIVXMJLA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N1C(=NN=N1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)




![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
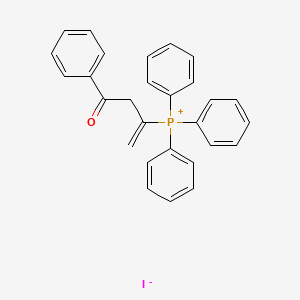
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

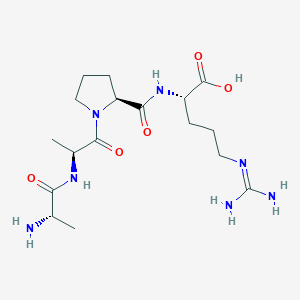
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
